1-Iodooct-1-en-4-ol

Description

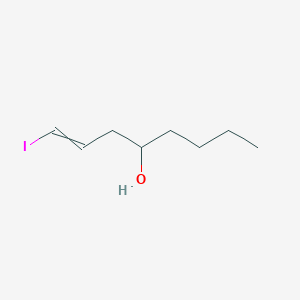

1-Iodooct-1-en-4-ol (IUPAC name: this compound) is an organoiodine compound characterized by an eight-carbon chain with an iodine atom at the first carbon, a double bond between carbons 1 and 2, and a hydroxyl group at carbon 4. Its molecular formula is C₈H₁₅IO, with a molecular weight of 254.11 g/mol. Structurally, the iodine substituent and hydroxyl group introduce unique reactivity, making it a candidate for applications in organic synthesis and pharmaceutical intermediates. Proper nomenclature follows IUPAC rules, as emphasized by journal guidelines .

The compound’s stereoelectronic properties are influenced by the iodine atom’s polarizability and the allylic hydroxyl group, which may enhance its participation in cross-coupling reactions or nucleophilic substitutions.

Properties

CAS No. |

65989-29-9 |

|---|---|

Molecular Formula |

C8H15IO |

Molecular Weight |

254.11 g/mol |

IUPAC Name |

1-iodooct-1-en-4-ol |

InChI |

InChI=1S/C8H15IO/c1-2-3-5-8(10)6-4-7-9/h4,7-8,10H,2-3,5-6H2,1H3 |

InChI Key |

RGSQVZDQACSHJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC=CI)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Comparative analysis focuses on iodinated alkenols, halogenated alcohols, and structurally related enols. Key compounds include:

Table 1: Structural and Reactivity Comparison

Key Observations:

Iodine vs. Halogen Substituents :

- The iodine atom in this compound provides greater polarizability compared to bromine or chlorine, enhancing its utility in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) .

- Brominated analogs exhibit faster reaction kinetics in SN2 mechanisms but lower thermal stability.

Hydroxyl Group Position: The allylic hydroxyl group in this compound may facilitate hydrogen bonding or act as a directing group in oxidation reactions, unlike non-allylic alcohols.

Comparison with Heterocyclic Derivatives: Compounds like 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol highlight the role of aromatic systems in pharmaceutical applications, whereas this compound’s linear structure favors aliphatic reactivity .

Reactivity and Stability

- Iodine Leaving Group : The C–I bond in this compound is weaker (≈234 kJ/mol) than C–Br (≈276 kJ/mol) or C–Cl (≈327 kJ/mol), making it more reactive in substitution reactions but prone to photodegradation.

- Oxidative Stability : The allylic hydroxyl group may render the compound susceptible to oxidation, unlike saturated alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.